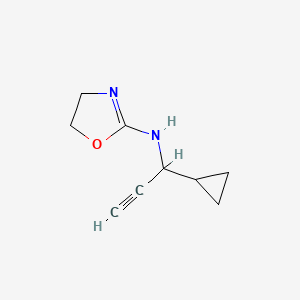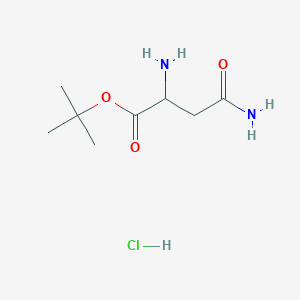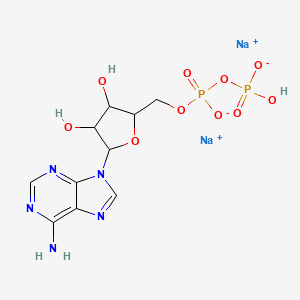![molecular formula C8H8N2S B15358568 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine ring. This compound is part of the thiazolo[4,5-c]pyridine family, known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Recent advances in the synthesis of thiazolo [4,5- - Springer](https://link.springer.com/article/10.1007/s10593-024-03307-1). One common method includes the reaction of 2-amino-4,6-dimethylpyridine with carbon disulfide and sodium hydroxide, followed by acidification[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo 4,5- - Springer.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or halogenated derivatives.
Applications De Recherche Scientifique
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine has found applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazolo[4,5-b]pyridine: Similar core structure but different substitution pattern.
Thiazolo[5,4-c]pyridine: Different arrangement of the thiazole and pyridine rings.
Thiazolo[4,5-c]quinoline: Additional quinoline ring fused to the thiazole-pyridine system.
These compounds share similarities in their heterocyclic structures but differ in their substitution patterns and biological activities.
Propriétés
Formule moléculaire |
C8H8N2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
4,6-dimethyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-5-3-7-8(6(2)10-5)9-4-11-7/h3-4H,1-2H3 |
Clé InChI |
HCZCUSKLXAVWBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=N1)C)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)


![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)

